3-Benzyl-3-azabicyclo[3.2.1]octan-6-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-benzyl-3-azabicyclo[3.2.1]octan-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c16-14-7-12-6-13(14)10-15(9-12)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWCPRJSIYTHOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=O)C1CN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80733162 | |
| Record name | 3-Benzyl-3-azabicyclo[3.2.1]octan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80733162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
833458-92-7 | |
| Record name | 3-Benzyl-3-azabicyclo[3.2.1]octan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80733162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations in the Synthesis and Transformation of 3 Benzyl 3 Azabicyclo 3.2.1 Octan 6 One
Reaction Mechanism Elucidation of Key Synthetic Steps
The construction of the 3-azabicyclo[3.2.1]octane skeleton often involves intramolecular cyclization strategies. A common and powerful method for this is the intramolecular Mannich reaction, which facilitates the rapid assembly of the bicyclic system. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the intricate reaction mechanisms, providing detailed energy profiles of reaction pathways, and helping to understand stereoselectivity.
Stepwise vs. Concerted Pathways
The formation of bicyclic systems can proceed through either stepwise or concerted mechanisms, and the specific pathway often depends on the nature of the reactants and reaction conditions. For instance, in the context of cycloaddition reactions to form related bicyclic systems, DFT studies have shown that a (4 + 2) annulation can proceed stepwise, while a (3 + 2) annulation may follow a concerted pathway. researchgate.net
In the classic Robinson synthesis of tropinone (B130398), a related 8-azabicyclo[3.2.1]octan-3-one, ab initio quantum mechanical calculations have revealed that the initial intermolecular Mannich reaction involves both carbon-carbon bond formation and water elimination in a single step, rather than as separate events. mdma.ch This is then followed by tautomerization and a second, intramolecular Mannich reaction to form the bicyclic core. mdma.ch The rate-determining step in this synthesis has been identified as the enolization of an intermediate, which is facilitated by the presence of carboxylic acid groups that lower the activation energy. orientjchem.org
The biosynthesis of tropinone also offers insights into complex reaction cascades. It involves a non-canonical mechanism where an N-methyl-Δ¹-pyrrolinium cation is used as a starter substrate for two rounds of decarboxylative condensation, a process catalyzed by a type III polyketide synthase. researchgate.netnih.gov The subsequent cyclization to form the tropinone core is mediated by a cytochrome P450 enzyme. researchgate.netnih.gov
Stereochemical Control Mechanisms in Formation and Functionalization
The stereochemical outcome of reactions to form and functionalize the 3-azabicyclo[3.2.1]octane scaffold is of paramount importance, as the biological activity of the resulting compounds is often highly dependent on their stereochemistry. researchgate.netrsc.org Methodologies that achieve stereochemical control directly during the formation of the bicyclic architecture are particularly valuable. researchgate.netrsc.orgcore.ac.uk
Diastereoselectivity and Enantioselectivity Origin
The origins of diastereoselectivity and enantioselectivity in the synthesis of azabicyclo[3.2.1]octanes are rooted in the reaction mechanism and the nature of the catalysts and substrates employed. Enantioselective approaches often involve the desymmetrization of achiral tropinone derivatives or the use of chiral auxiliaries and catalysts. researchgate.netrsc.orgehu.es
Copper-catalyzed enantioselective alkene carboamination has emerged as an effective method for producing chiral 6-azabicyclo[3.2.1]octanes. nih.govnih.gov In this reaction, two new rings and two new stereocenters are formed with generally excellent enantioselectivities. nih.govnih.gov The stereoselectivity is believed to be established during the cis-aminocupration step, where the chiral ligand directs the approach of the substrate to minimize steric interactions. nih.gov
Another powerful strategy is the [5+2] cycloaddition reaction. The use of chiral, non-racemic molybdenum scaffolds as reaction partners in these cycloadditions allows for the synthesis of functionalized oxa- and azabicyclo[3.2.1]octenes with high enantiopurity. nih.gov This method can establish four stereocenters in a single step with complete control over the regio- and stereochemistry. nih.gov DFT calculations have been employed to rationalize the observed diastereoselectivity in the synthesis of related indolizidine alkaloids, which also feature a bicyclic core. rsc.org
The table below summarizes the enantiomeric excess (ee) achieved in various catalytic asymmetric syntheses of azabicyclo[3.2.1]octane derivatives.
| Catalyst/Method | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| Ph-Box-Cu₂ | N-mesyl-2,2-diphenylpenteneamine | 6-Azabicyclo[3.2.1]octane derivative | 67% | nih.gov |
| Rhodium(II) carboxylate with chiral auxiliary | N-BOC-protected pyrroles, vinyldiazomethanes | Enantiomerically enriched tropanes | Moderate | acs.org |
| Chiral Lithium Amide | Tropinone | Tropane (B1204802) derivatives | High | researchgate.net |
| Organocatalyzed 1,3-dipolar cycloaddition | 3-Oxidopyridinium betaines, dienamines | Tropane scaffolds | up to 96% | researchgate.net |
Influence of Substituents on Stereochemical Outcome
Substituents on both the starting materials and the bicyclic scaffold itself can exert a profound influence on the stereochemical outcome of reactions. In the synthesis of bicyclo[3.2.1]octane systems via Michael-aldol sequences, substituents on the cyclohexane-1,3-dione precursor can affect the conformation of the Michael adduct, which in turn dictates the stereochemistry of the final product. ucl.ac.uk For example, a gem-dimethyl group can force the dione (B5365651) ring into a boat conformation, leading to a different stereochemical outcome compared to a chair conformation. ucl.ac.uk
In the functionalization of the azabicyclo[3.2.1]octane core, the stereochemistry of substituents can significantly impact biological activity. For instance, in a series of pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides, the endo-isomer exhibited submicromolar activity as an NAAA inhibitor, while the corresponding exo-diastereoisomer was inactive. acs.org This highlights the critical role of the spatial orientation of substituents. The electronic properties of substituents also play a significant role; electron-withdrawing or electron-donating groups on a pyrazole ring attached to the scaffold can lead to a substantial drop in or complete loss of inhibitory activity. acs.org
Furthermore, the substituent at the C-6 position of η³-coordinated pyridinylmolybdenum scaffolds not only influences the reactivity in [5+2] cycloadditions but also directs the outcome of the subsequent demetalation step. nih.gov The spatial orientation of substituents can also impact cyclization reactions, determining whether a pyrrolidine (B122466) or an azetidine (B1206935) ring is formed in the synthesis of aza-bridged perhydroazulene chimeras. bohrium.com
The following table details the effect of different substituents on the stereochemical outcome and reactivity in the synthesis and functionalization of azabicyclo[3.2.1]octane systems.
| Compound/Scaffold | Substituent(s) | Effect on Stereochemistry/Reactivity | Reference |
| Cyclohexane-1,3-dione derivative | gem-dimethyl group at position -3 | Forces the dione ring into a boat conformation, altering the stereochemical outcome of the Michael-aldol annulation. | ucl.ac.uk |
| Azabicyclo[3.2.1]octane-pyrazole sulfonamide | endo vs. exo ether substitution at the pseudoasymmetric carbon in position 3 | The endo-isomer is active as an NAAA inhibitor, while the exo-diastereoisomer is inactive. | acs.org |
| Pyrazole ring on azabicyclo[3.2.1]octane scaffold | Electron-withdrawing (trifluoromethyl) or electron-donating (methoxy) groups | Both types of substituents lead to a significant drop in or loss of NAAA inhibitory activity. | acs.org |
| η³-Pyridinylmolybdenum scaffold | Substituent at C-6 | Influences reactivity in [5+2] cycloadditions and directs the outcome of the demetalation step. | nih.gov |
| Aza-bridged perhydroazulene precursor | Stereochemistry of a hydroxy-epoxide unit | Governs the regioselectivity of intramolecular epoxide ring opening, leading to either pyrrolidine or azetidine ring formation. | bohrium.com |
Structural and Conformational Analysis of 3 Benzyl 3 Azabicyclo 3.2.1 Octan 6 One and Its Analogs
Spectroscopic Characterization Techniques for Structural Elucidation
Spectroscopic methods are indispensable tools for the unambiguous determination of the molecular structure and stereochemistry of organic compounds. For a molecule with the complexity of 3-benzyl-3-azabicyclo[3.2.1]octan-6-one, a combination of techniques is employed to gain a comprehensive understanding of its atomic connectivity, functional groups, and spatial arrangement of atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure and conformation of molecules in solution. For this compound, a full suite of 1D and 2D NMR experiments is necessary for the complete assignment of proton (¹H) and carbon (¹³C) signals and to establish the through-bond and through-space connectivities that define the molecule's conformation.
In the ¹H NMR spectrum of the related compound 8-benzyl-8-azabicyclo[3.2.1]octan-3-one, the aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of δ 7.22-7.48 ppm, while the benzylic protons (N-CH₂) resonate as a singlet around δ 3.76 ppm. academie-sciences.fr The bridgehead protons and the protons on the bicyclic framework would exhibit complex splitting patterns due to spin-spin coupling.
2D NMR experiments provide further insight into the molecular structure. COSY (Correlation Spectroscopy) experiments would reveal the ¹H-¹H coupling network, allowing for the tracing of the connectivity of the protons within the bicyclic system. For instance, the bridgehead protons would show correlations to their neighboring methylene protons.
NOESY (Nuclear Overhauser Effect Spectroscopy) is crucial for determining the stereochemistry and conformation by identifying protons that are close in space. In the case of this compound, NOESY spectra would help to establish the relative orientation of the substituents and the conformation of the six- and five-membered rings. For instance, correlations between the benzyl protons and specific protons on the bicyclic frame would indicate their spatial proximity. In related amides derived from 3-methyl-3-azabicyclo[3.2.1]octan-8α(β)-amines, 1D selective NOE and 2D NOESY experiments were instrumental in assigning all proton resonances and confirming a chair-envelope conformation with the N-CH₃ group in an equatorial position. nih.gov
Heteronuclear correlation experiments such as gHSQC (gradient Heteronuclear Single Quantum Coherence) are used to correlate each proton with its directly attached carbon atom. This allows for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H spectrum. TOCSY (Total Correlation Spectroscopy) experiments can be used to identify all protons within a spin system, which is particularly useful for the complex, overlapping signals of the bicyclic framework. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound
| Protons/Carbons | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key COSY Correlations | Key NOESY Correlations | Key HSQC Correlations |
| Aromatic (C₆H₅) | 7.2 - 7.5 (m) | 127 - 140 | Aromatic protons | Benzyl CH₂, Bridgehead H | Aromatic C-H |
| Benzyl (CH₂) | ~ 3.8 (s) | ~ 60 | - | Aromatic H, Bridgehead H | Benzyl C-H |
| Bridgehead (H-1, H-5) | 2.5 - 3.0 (m) | 50 - 60 | H-2, H-7, H-8 | Benzyl CH₂, H-2, H-4 | Bridgehead C-H |
| CH₂ (C-2, C-4) | 1.8 - 2.5 (m) | 30 - 40 | H-1, H-5 | H-1, H-5, H-8 | Methylene C-H |
| CH₂ (C-7, C-8) | 1.5 - 2.2 (m) | 25 - 35 | H-1, H-5, H-6 | H-1, H-5, H-2, H-4 | Methylene C-H |
| C=O (C-6) | - | > 200 | - | - | - |
Note: The chemical shifts and correlations are predicted based on data from analogous compounds and general NMR principles.
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features.
The most prominent feature would be the strong absorption band for the carbonyl (C=O) stretching vibration of the ketone, which is typically observed in the region of 1705-1725 cm⁻¹. For instance, in 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones, the C=O stretching frequency is observed around 1707-1712 cm⁻¹. irbbarcelona.org The C-H stretching vibrations of the aromatic ring of the benzyl group are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the bicyclic framework will be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically give rise to weaker bands in the 1450-1600 cm⁻¹ region. irbbarcelona.org
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |
| C=O (Ketone) | Stretching | 1705 - 1725 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| C-N | Stretching | 1000 - 1250 |
Table 3: Expected Crystallographic Parameters for this compound based on Analogs
| Parameter | Expected Value |
| Crystal System | Orthorhombic or Monoclinic |
| Space Group | Centrosymmetric or non-centrosymmetric depending on chirality |
| Conformation of 6-membered ring | Chair |
| Conformation of 5-membered ring | Envelope |
| N-Benzyl group orientation | Equatorial |
| C=O Bond Length | ~1.21 Å |
| C-N Bond Lengths | ~1.47 Å |
Computational Chemistry and Theoretical Studies on Bridged Azacyclic Systems
Computational chemistry provides a powerful complement to experimental techniques, offering insights into the electronic structure, energetics, and conformational dynamics of molecules. For bridged azacyclic systems like this compound, theoretical studies are invaluable for understanding their conformational preferences and the barriers to conformational interconversion.
Density Functional Theory (DFT) has become a widely used computational method for predicting the geometries and relative energies of different conformers of organic molecules with a high degree of accuracy. DFT calculations can be employed to investigate the conformational landscape of this compound, including the chair and boat-like conformations of the six-membered ring and the various puckering possibilities of the five-membered ring. montclair.edu
Studies on related N-substituted nortropane and norgranatane derivatives have utilized DFT calculations to determine the equilibrium distributions of axial and equatorial N-invertomers. academie-sciences.fr For this compound, DFT calculations could be used to predict the relative stability of the conformers with the benzyl group in the axial versus the equatorial position. These calculations often show a preference for the equatorial N-invertomer in solution. academie-sciences.fr DFT can also be used to calculate theoretical NMR chemical shifts and IR vibrational frequencies, which can be compared with experimental data to validate the predicted structures. nih.gov
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. irbbarcelona.orgnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of the conformational flexibility and dynamics of this compound over time.
An MD simulation would start with an initial geometry of the molecule, often obtained from X-ray crystallography or DFT optimization. The simulation would then track the movements of all atoms over a period of time, revealing the accessible conformations and the transitions between them. This approach is particularly useful for understanding the dynamic behavior of the bicyclic ring system and the rotational freedom of the benzyl group. The results of MD simulations can be used to generate conformational ensembles, providing a more realistic representation of the molecule's behavior in solution than a single static structure. nih.gov
Conformational Energy Landscape and Ring Puckering Analysis
The 3-azabicyclo[3.2.1]octane skeleton, the core of this compound, is comprised of a six-membered piperidine (B6355638) ring and a five-membered cyclopentane (B165970) ring. The conformational flexibility of this bicyclic system is primarily dictated by the puckering of these two rings. The piperidine ring can theoretically adopt chair, boat, or twist-boat conformations.
In related 3-azabicyclo[3.2.1]octane derivatives, such as 8-beta-acyloxy-3-phenethyl-3-azabicyclo[3.2.1]octane, NMR spectroscopic studies have shown a preference for a distorted chair conformation for the piperidine ring. nih.gov This chair form is puckered at C-8 and flattened at the N-3 position, with the N-substituent occupying an equatorial position. nih.gov The cyclopentane ring in these analogs tends to adopt an envelope conformation, flattened at C-8. nih.gov
Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the conformational energy landscape of such bicyclic systems. By calculating the total electronic energy of various possible conformers, the global minimum energy structure, representing the most stable conformation, can be identified. For the broader class of 3-azabicyclo[3.2.1]octane templates, calculations have revealed two primary low-energy orientations for the piperidine ring: a chair-like and a boat-like conformation. montclair.edu The energy barrier between these conformations is relatively low, typically less than 9 kcal/mol. montclair.edu
For the unsubstituted and N-substituted 3-azabicyclo[3.2.1]octane systems, the chair-like conformations are generally found to be more stable. montclair.edu The introduction of substituents on the nitrogen atom can influence these conformational preferences. For instance, a phenyl group on the nitrogen can eliminate the energy barrier between the chair and boat forms, while a t-butyl group has a negligible effect. montclair.edu
Ring puckering is quantitatively described using Cremer-Pople puckering parameters, which are derived from the displacement of ring atoms from a mean plane. nih.gov These parameters provide a concise and unambiguous description of the ring's conformation. For a six-membered ring like piperidine, three parameters are required to define its geometry. nih.gov
| Ring System | Preferred Conformation | Puckering Details | Method |
| Piperidine Ring (in analogs) | Distorted Chair | Puckered at C-8, flattened at N-3 | NMR Spectroscopy nih.gov |
| Cyclopentane Ring (in analogs) | Envelope | Flattened at C-8 | NMR Spectroscopy nih.gov |
| 3-Azabicyclo[3.2.1]octane | Chair-like and Boat-like | Low energy barrier (<9 kcal/mol) | DFT Calculations montclair.edu |
In Silico Conformational Analysis for Scaffold Rigidity
In silico conformational analysis is a powerful tool for assessing the rigidity of molecular scaffolds. The 3-azabicyclo[3.2.1]octane core is considered a conformationally restricted scaffold, a desirable feature in medicinal chemistry for probing specific regions of protein binding sites. montclair.edu This rigidity helps in designing ligands with higher affinity and selectivity.
Computational studies on related tropane (B1204802) alkaloids (N-methyl-8-azabicyclo[3.2.1]octane systems) have extensively investigated their conformational preferences, such as the axial versus equatorial orientation of the N-methyl group, and have shown excellent agreement with experimental data from NMR and X-ray crystallography. These studies underscore the reliability of computational methods in predicting the conformational behavior of such bicyclic systems.
The rigidity of the 3-azabicyclo[3.2.1]octane scaffold makes it an attractive template for mimicking the low-energy conformations of more flexible molecules, such as 1,3-diaminopropane. montclair.edu DFT calculations have demonstrated that both the [3.2.1] and [3.2.2] bicyclic templates can effectively overlay with low-energy conformers of 1,3-diaminopropane, maintaining similar bond lengths and angles. montclair.edu This structural mimicry is valuable for the development of structure-activity relationships and for in silico screening in drug discovery.
The introduction of substituents can further modulate the rigidity and conformational preferences of the scaffold. For instance, trimethyl substitution introduces significant steric constraints that influence the preferred conformation of the bicyclic system.
| Scaffold | Key Conformational Feature | Significance in Drug Design | Computational Method |
| 3-Azabicyclo[3.2.1]octane | Conformationally restricted | Probing specific protein binding sites, higher affinity and selectivity | DFT, In Silico Analysis montclair.edu |
| Tropane Alkaloids | Defined axial/equatorial substituent orientation | Agreement with experimental data, predictive power | Computational Studies |
| 3-Azabicyclo[3.2.1]octane | Mimics low-energy conformations of flexible molecules | Development of SAR, in silico screening | DFT Calculations montclair.edu |
Chemical Reactivity and Derivatization of the Azabicyclo 3.2.1 Octan 6 One Scaffold
Transformations of the Keto Group at C-6
The carbonyl group at the C-6 position is a primary site for chemical modification, enabling the introduction of diverse functional groups and stereocenters.
Reduction to Alcohols: The stereoselective reduction of the keto group is a common transformation, yielding the corresponding 6-hydroxy derivatives. The choice of reducing agent can control the stereochemical outcome, leading to either the endo or exo alcohol. For related 6-azabicyclo[3.2.1]octan-3-ones, methods for stereoselective reduction to the corresponding 3α-ols and 3β-ols have been developed. rsc.org Further derivatization of similar ketones using enzymatic or chemical methods can produce specific alcohol diastereomers. researchgate.net
Oxime Formation: The ketone can be converted to its corresponding oxime by reaction with hydroxylamine. cymitquimica.com The oxime functional group is reactive and can be used in further transformations, such as the Beckmann rearrangement. cymitquimica.comrsc.org For instance, 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime is a known derivative of the related tropinone (B130398) system. cymitquimica.com
Reductive Amination: This reaction involves the conversion of the ketone into an amine. For the related 6-azabicyclo[3.2.1]octan-3-one, reductive amination has been used to introduce substituted amine groups, creating N-substituted amino derivatives.
Wittig Reaction: The Wittig reaction allows for the conversion of the C-6 keto group into an alkylidene group (C=C double bond). This method has been applied to related azabicyclic ketones to produce 3-alkylidene derivatives, demonstrating a key strategy for carbon-carbon bond formation at this position.
Table 1: Selected Transformations of the C-6 Keto Group in Azabicyclo[3.2.1]octanones
| Reaction Type | Reagents/Conditions | Product Type | Reported in Scaffold | Citation |
|---|---|---|---|---|
| Stereoselective Reduction | Various reducing agents | endo/exo-Alcohol | 6-Azabicyclo[3.2.1]octan-3-one | rsc.org |
| Oxime Formation | Hydroxylamine (NH₂OH) | Oxime | 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one | cymitquimica.com |
| Reductive Amination | Amine, reducing agent | Substituted Amine | 6-Azabicyclo[3.2.1]octan-3-one | |
| Wittig Reaction | Phosphonium ylide | Alkylidene | 6-Azabicyclo[3.2.1]octan-3-one |
Regioselective and Stereoselective Functionalization of the Bicyclic Core
Beyond the ketone, the carbon framework of the azabicyclo[3.2.1]octane core can be functionalized. The ability to control the region- and stereoselectivity of these reactions is essential for synthesizing complex molecules.
α-Functionalization: The carbons adjacent to the carbonyl group (C-5 and C-7) are susceptible to enolate-based reactions. For example, aldol (B89426) reactions of the related N-benzylnortropinone (8-benzyl-8-azabicyclo[3.2.1]octan-3-one) have been used to introduce hydroxyalkyl groups at the α-position, creating new stereocenters. nih.govresearchgate.net The diastereoselectivity of these additions is a key aspect of these synthetic routes. nih.gov
The rigid nature of the bicyclic system often dictates the stereochemical course of reactions. For instance, in the reduction of the ketone, hydride attack typically occurs from the less sterically hindered face, leading to a preferred diastereomer. Similarly, the formation of aldol products can be influenced by the existing stereochemistry of the ring system. nih.gov
Table 2: Examples of Regio- and Stereoselective Functionalization
| Position(s) | Reaction Type | Example Transformation | Resulting Structure | Citation |
|---|---|---|---|---|
| C-2 (α to ketone) | Aldol Reaction | Reaction of 8-benzyl-8-azabicyclo[3.2.1]octan-3-one with benzaldehyde | 8-Benzyl-2-[(S)-hydroxy(phenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one | nih.govresearchgate.net |
| C-1, C-5 | Conjugate Addition | Tandem Horner-Emmons olefination followed by conjugate addition | 1,5-Disubstituted-6-azabicyclo[3.2.1]octane derivatives |
Ring Expansion and Ring Contraction Reactions of Azabicyclic Ketones
Skeletal rearrangements of the azabicyclo[3.2.1]octane ring system provide access to novel and structurally diverse heterocyclic frameworks. thieme-connect.com
Ring Expansion: A notable example of ring expansion is the Beckmann rearrangement of the corresponding ketoxime. rsc.org Treatment of oximes derived from related bicyclic ketones with acid can induce a rearrangement that enlarges one of the rings, leading to the formation of a lactam within a new bicyclic system, such as a 2-azabicyclo[3.2.1]octan-3-one. rsc.org This provides a pathway to different azabicyclic scaffolds. Other ring expansion methods, such as the pinacol (B44631) rearrangement of appropriately substituted precursors, can also be employed to generate larger ring systems. thieme-connect.com
Ring Contraction: Conversely, ring contraction reactions can be used to synthesize smaller, often strained, ring systems like azabicyclo[3.1.0]hexanes from larger precursors. researchgate.netgoogle.com While specific examples for the 3-azabicyclo[3.2.1]octan-6-one are not prevalent, general methodologies for ring contractions, such as photochemical extrusions or various types of rearrangements, are well-established in organic synthesis. researchgate.net In a study on related azabicyclo[3.2.1]octane derivatives, ring contraction of a piperidine (B6355638) moiety was found to be detrimental to biological activity, highlighting the structural importance of the core scaffold. nih.gov
Reactions of the Benzyl (B1604629) Group and Nitrogen Atom
The N-benzyl group and the nitrogen atom itself play crucial roles in the reactivity and utility of the scaffold.
N-Debenzylation: The benzyl group often serves as a protecting group for the nitrogen atom. It can be removed under various conditions, most commonly via catalytic hydrogenation (e.g., using a palladium catalyst), to yield the secondary amine (nortropane analog). rsc.orggoogle.com This deprotection step is critical as it unmasks the nitrogen atom for further functionalization, allowing for the introduction of a wide variety of substituents (N-alkylation, N-acylation, etc.).
Nitrogen Atom Reactivity: The lone pair of electrons on the nitrogen atom imparts basic properties to the molecule and allows it to act as a nucleophile. The nitrogen's stereochemistry, specifically the equilibrium between its axial and equatorial invertomers, can influence the molecule's conformation and its interaction with biological targets. academie-sciences.fr The nitrogen can also participate in intramolecular reactions, for example, by attacking an electrophilic center elsewhere in the molecule to form new cyclic structures. rsc.org
Table 3: Reactions Involving the Nitrogen Center
| Moiety | Reaction Type | Reagents/Conditions | Product | Significance | Citation |
|---|---|---|---|---|---|
| N-Benzyl Group | Catalytic Debenzylation | H₂, Pd/C | Secondary Amine (3-azabicyclo[3.2.1]octan-6-one) | Allows for further N-functionalization | rsc.orggoogle.com |
| Nitrogen Atom | N-Alkylation | Alkyl halide, base | N-Substituted derivative | Diversification of the scaffold | google.com |
| Nitrogen Atom | Salt Formation | Acid (e.g., HCl) | Amine salt | Modification of physical properties (e.g., solubility) | academie-sciences.fr |
Application of 3 Benzyl 3 Azabicyclo 3.2.1 Octan 6 One As a Chemical Scaffold and Building Block
Design Principles for Conformationally Restricted Ligand Systems
The use of conformationally restricted cyclic systems is a popular strategy in modern drug discovery to create surrogates for more flexible ring structures like piperidines. whiterose.ac.uk The fundamental principle is that reducing the conformational flexibility of a molecule can lock it into a bioactive conformation, enhancing its binding affinity to a specific biological target. This rigidity can lead to improved potency and selectivity, as well as more favorable pharmacokinetic properties. whiterose.ac.uknih.govuni-regensburg.de
The 3-azabicyclo[3.2.1]octane core exemplifies this principle. nih.gov Its bridged structure fixes the spatial orientation of substituents, providing a well-defined three-dimensional arrangement. This is a significant advantage over flexible, acyclic, or monocyclic analogues whose numerous possible conformations can lead to entropic penalties upon binding to a receptor. By constraining a piperidine-like motif within this bicyclic system, chemists can access previously untapped areas of chemical space. whiterose.ac.uk The introduction of the 3-azabicyclo[3.2.1]octane scaffold has been shown to be beneficial for inhibitory activity in certain enzyme systems, with one study noting a five-fold increase in potency for an N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitor when a piperidine (B6355638) ring was constrained into this more rigid aza-bridged bicyclic scaffold. nih.gov
Utility as a Building Block in Complex Organic Synthesis
3-Benzyl-3-azabicyclo[3.2.1]octan-6-one serves as a key intermediate and building block for synthesizing more complex molecular architectures. lookchem.comnih.gov The benzyl (B1604629) group acts as a common protecting group for the nitrogen atom, while the ketone functionality at the C-6 position provides a reactive handle for a wide range of chemical transformations.
The synthesis of polycyclic and spirocyclic compounds is of great interest in medicinal chemistry, as these three-dimensional structures are found in many biologically active natural products. beilstein-journals.orgucl.ac.uk The 3-azabicyclo[3.2.1]octane framework can be elaborated into more complex systems. For instance, tandem reactions like the Michael-aldol annulation are powerful strategies for constructing bicyclic systems. ucl.ac.uk While direct examples starting from this compound are specific, the general strategy involves using cyclic ketones in annulation reactions to build additional rings.
A common approach to creating spirocyclic systems involves the [3+2] cycloaddition of azomethine ylides with dipolarophiles. Following this logic, the core structure of 3-azabicyclo[3.1.0]hexanes, a related bicyclic system, has been used to generate bis-spirocyclic derivatives through cycloaddition reactions. beilstein-journals.org Similarly, Staudinger reactions have been employed to transform bicyclic compounds based on the 6,8-dioxa-3-azabicyclo[3.2.1]octane core into polycyclic spiro-β-lactams. frontiersin.org These methodologies highlight the potential of the ketone and amine functionalities within the 3-azabicyclo[3.2.1]octane scaffold to serve as anchor points for constructing more elaborate polycyclic and spirocyclic structures.
The 3-azabicyclo[3.2.1]octane skeleton is a valuable precursor for creating a variety of other heterocyclic compounds. The synthesis of novel azabicyclic β-amino acid derivatives has been achieved starting from norbornene β-amino acids. researchgate.net The key step involves the oxidative cleavage of a diol to form a dialdehyde, which then undergoes reductive amination to close the ring and form the 3-azabicyclo[3.2.1]octane skeleton. researchgate.net This demonstrates the role of the scaffold as a target structure that can be built from simpler precursors.
The ketone at C-6 in this compound is a key functional group for further derivatization. For the related 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one, a variety of transformations of the carbonyl group have been demonstrated, including Wittig reactions, Horner-Wadsworth-Emmons olefination, and Grignard additions. researchgate.net These reactions provide access to a diverse range of substituted piperidine analogues with constrained conformations. nih.govresearchgate.net
The table below illustrates the synthesis of the core 3-azabicyclo[3.2.1]octane ring system from a norbornene precursor, showcasing its assembly as a key step in accessing these advanced heterocyclic structures.
| Starting Material | Reaction Steps | Product | Key Transformation |
|---|---|---|---|
| Diexo-N-Boc-protected norbornene amino ester | 1. Dihydroxylation (OsO₄, NMO) 2. Oxidative cleavage (NaIO₄) 3. Reductive amination (Benzylamine, NaBH₃CN) | N-Boc, N-benzyl-3-azabicyclo[3.2.1]octane β-amino ester | Ring-closure to form the azabicyclic skeleton |
This table summarizes a synthetic route to the 3-azabicyclo[3.2.1]octane skeleton as described in the literature, demonstrating its role as a target for advanced heterocyclic synthesis. researchgate.net
Integration into Catalyst Design and Organocatalysis
The rigid scaffold of azabicyclo[3.2.1]octane derivatives makes them attractive for use in asymmetric catalysis, both as ligands for metal catalysts and as core structures for organocatalysts. uni-regensburg.de The conformational rigidity helps to create a well-defined chiral environment around the catalytic center, which is crucial for achieving high levels of stereocontrol in chemical reactions. uni-regensburg.dediva-portal.org
The application of constrained amino acids and their derivatives as organocatalysts is a significant area of research. uni-regensburg.de Chiral amines derived from these scaffolds can catalyze a variety of asymmetric transformations, including Diels-Alder reactions, cyclopropanations, and conjugate additions. diva-portal.org For example, organocatalysts featuring a rigid bicyclic framework have been developed for asymmetric conjugate additions of nitroalkanes to α,β-unsaturated aldehydes. diva-portal.org While specific applications of this compound itself in catalysis are not extensively documented, its derivatives, such as the corresponding amino alcohols or diamines, represent potential candidates for chiral catalysts and ligands. uni-regensburg.delookchem.com The synthesis of such derivatives is often straightforward from the ketone precursor, opening avenues for its integration into catalyst design. lookchem.com
Advanced Topics and Future Research Directions
Development of Novel and Efficient Synthetic Methodologies for Azabicyclo[3.2.1]octanones
The synthesis of the azabicyclo[3.2.1]octane core is an active area of research, with various strategies being developed to improve efficiency and access to diverse derivatives. Intramolecular cyclization reactions are a common approach for assembling the bicyclic system. These methods often utilize readily available cyclopentane (B165970) and piperidine (B6355638) derivatives as starting materials. scispace.com For instance, the Dieckmann cyclization of piperidine derivatives has been employed to construct the 2-azabicyclo[3.2.1]octane framework. science.gov
Rearrangement reactions offer another powerful avenue to this scaffold. The Beckmann rearrangement of norcamphor-derived oximes has been reported to yield 2-azabicyclo[3.2.1]octan-3-one, although challenges such as the formation of regioisomers can limit its applicability. science.gov Similarly, Schmidt rearrangements have been explored, but can also suffer from poor selectivity in the C-C bond migration step. science.gov Other rearrangement strategies include the Cope rearrangement and the Mitsunobu promoted rearrangement of 2-azabicyclo[2.2.1]heptane derivatives. science.gov
More recent innovations include copper-catalyzed enantioselective alkene carboamination, which allows for the formation of two rings in a single step to produce chiral 6-azabicyclo[3.2.1]octanes. nih.gov Additionally, hypervalent iodine-mediated domino reactions have been developed for the synthesis of related dioxo-azabicyclo[3.2.1]octanes from β-keto allylamines. nih.gov A summary of various synthetic approaches to different azabicyclo[3.2.1]octanone isomers is presented in Table 1.
Table 1: Selected Synthetic Methodologies for Azabicyclo[3.2.1]octanone Scaffolds
| Isomer | Synthetic Method | Starting Materials | Key Features |
|---|---|---|---|
| 2-Azabicyclo[3.2.1]octan-3-one | Beckmann Rearrangement | Norcamphor-derived oximes | Prone to regioisomer formation. science.gov |
| 2-Azabicyclo[3.2.1]octanes | Dieckmann Cyclization | Piperidine derivatives | Intramolecular condensation approach. science.gov |
| 6-Azabicyclo[3.2.1]octan-3-ones | Three-step sequence | 6-Oxabicyclo[3.2.1]oct-3-en-7-one and amines | Involves lactone opening, reduction, and allylic oxidation. acs.org |
| Chiral 6-Azabicyclo[3.2.1]octanes | Copper-Catalyzed Carboamination | N-sulfonyl-2-aryl-4-pentenamines | Enantioselective, forms two rings in one step. nih.gov |
Exploration of Unprecedented Chemical Reactivity and Transformations of the Scaffold
The functional groups within the 3-Benzyl-3-azabicyclo[3.2.1]octan-6-one scaffold, namely the ketone and the tertiary amine, offer multiple sites for chemical modification. The carbonyl group can undergo a variety of transformations, such as reduction to the corresponding alcohol, which can be achieved with stereocontrol to yield either the 3α- or 3β-ol. acs.org It can also participate in reactions like the Wittig reaction to introduce alkene functionalities.
The nitrogen atom, being a tertiary amine, can be involved in N-oxide formation or quaternization. Furthermore, the benzyl (B1604629) group on the nitrogen is a protecting group that can potentially be removed via hydrogenolysis, allowing for further functionalization at the nitrogen atom. The rigid bicyclic framework can also influence the stereochemical outcome of reactions at adjacent positions. For example, the stereoselective reduction of the ketone in 6-substituted 6-azabicyclo[3.2.1]octan-3-ones has been developed to produce specific diastereomers of the corresponding alcohols. acs.org
Future research could explore novel transformations of the azabicyclo[3.2.1]octanone core to access new chemical space. This could include ring-opening reactions, ring expansions, or the introduction of further complexity through multicomponent reactions. The development of regioselective functionalization methods for different positions on the bicyclic ring is also a crucial area for future investigation.
Advancements in Asymmetric Synthesis of Azabicyclo[3.2.1]octanone Enantiomers
The development of asymmetric methods to access enantiomerically pure azabicyclo[3.2.1]octanones is of paramount importance for their application in medicinal chemistry. Several strategies have been pursued to achieve this goal. One approach involves the use of chiral auxiliaries. For instance, (R)-1-phenylethylamine has been used as a chiral auxiliary to achieve the gram-scale synthesis of all four stereoisomers of 6-amino-3-alkyl-3-azabicyclo[3.2.1]octane-6-carboxylic acids. scispace.com
Asymmetric catalysis represents a more efficient and atom-economical approach. Copper-catalyzed enantioselective alkene carboamination has been successfully employed for the synthesis of chiral 6-azabicyclo[3.2.1]octanes. nih.gov Another strategy is the desymmetrization of achiral tropinone (B130398) derivatives (8-azabicyclo[3.2.1]octan-3-ones). rsc.org This can be achieved through enantioselective deprotonation followed by an aldol (B89426) reaction, or through asymmetric allylic alkylation using a chiral palladium catalyst. rsc.org
Future advancements in this area will likely focus on the development of new chiral catalysts and ligands that can provide high enantioselectivity for the synthesis of various isomers of the azabicyclo[3.2.1]octanone scaffold. The application of organocatalysis, which has been successfully used in the desymmetrization of related meso-epoxides, could also be a fruitful area of exploration for the synthesis of chiral azabicyclo[3.2.1]octanones. researchgate.net
Integration with High-Throughput Synthesis and Flow Chemistry for Scaffold Production
High-throughput synthesis and flow chemistry are powerful tools for accelerating drug discovery and process development. While specific examples for the high-throughput synthesis of this compound are not widely reported, the principles can be applied to this scaffold. For instance, the synthesis of libraries of 8-azabicyclo[3.2.1]octane derivatives has been described, demonstrating the potential for creating diverse sets of compounds for biological screening. nih.govnih.gov
Flow chemistry offers several advantages over traditional batch processing, including improved safety, better control over reaction parameters, and enhanced scalability. beilstein-journals.org This is particularly relevant for reactions that involve hazardous reagents or intermediates, or those that are highly exothermic. While the application of flow chemistry to the synthesis of azabicyclo[3.2.1]octanones is still an emerging area, its use in related heterocyclic synthesis is growing. rsc.org For example, continuous flow processes have been developed for the production of 1,2,3-triazole, a key component of the antibiotic tazobactam. scitube.io Future research could focus on adapting existing batch syntheses of azabicyclo[3.2.1]octanones to continuous flow processes, which would enable safer, more efficient, and scalable production of these important scaffolds.
Synergistic Approaches Combining Computational and Experimental Chemistry for Scaffold Design
The combination of computational and experimental chemistry provides a powerful platform for the rational design of novel compounds and the optimization of synthetic routes. Computational methods can be used to predict the properties of molecules, study reaction mechanisms, and design new catalysts. nih.gov For example, computational studies have been used to understand the conformational preferences of azabicyclo[3.3.1]nonane derivatives, which are structurally related to the azabicyclo[3.2.1]octanone scaffold.
In the context of the azabicyclo[3.2.1]octanone scaffold, computational chemistry could be used to:
Predict the binding modes of derivatives with biological targets to guide the design of new therapeutic agents.
Investigate the transition states of key synthetic steps to optimize reaction conditions and improve yields and selectivities.
Design new chiral catalysts for the asymmetric synthesis of specific enantiomers.
A synergistic approach, where computational predictions are used to guide experimental work, can significantly accelerate the research and development process. For instance, a combined experimental and computational study of the gold-catalyzed nucleophilic cyclization of β-monosubstituted o-(alkynyl)styrenes has provided valuable mechanistic insights. ucsb.edu A similar approach could be applied to unravel the mechanisms of novel reactions for the synthesis and transformation of azabicyclo[3.2.1]octanones, leading to the development of more efficient and selective methods.
Q & A
What are the primary synthetic routes for 3-Benzyl-3-azabicyclo[3.2.1]octan-6-one, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves cyclization of precursors such as tetrahydrofuran derivatives or disubstituted furans. Key steps include hydrogenation to achieve stereoselective cis-disubstituted intermediates, followed by oxidation or functional group transformations. For example, cyclization under controlled temperatures (e.g., 0–25°C) with reagents like polyphosphoric acid or catalytic hydrogenation can yield the bicyclic core . Optimization requires adjusting solvent polarity, reactant stoichiometry, and purification via column chromatography or recrystallization to achieve >95% purity .
Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying stereochemistry and substituent positions, particularly for distinguishing axial vs. equatorial benzyl groups. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography resolves absolute configuration in crystalline derivatives . High-performance liquid chromatography (HPLC) with UV detection ensures purity, especially when monitoring by-products from incomplete cyclization .
How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies?
Derivatization focuses on modifying the benzyl group or introducing substituents at the 6-keto position. For example:
- Esterification : Reacting the ketone with Grignard reagents or alkyl halides to form carboxy esters .
- Reduction : Converting the ketone to an alcohol using NaBH₄ or LiAlH₄ for subsequent functionalization .
- N-alkylation : Replacing the benzyl group with other aryl/alkyl moieties to probe steric and electronic effects .
Purification via flash chromatography and characterization by 2D NMR (COSY, NOESY) ensures structural fidelity .
What stereochemical challenges arise during synthesis, and how can they be resolved?
The bicyclic system introduces axial chirality, leading to enantiomeric by-products. Strategies include:
- Chiral auxiliaries : Using enantiopure precursors (e.g., L-proline derivatives) to control stereochemistry .
- Asymmetric catalysis : Employing chiral catalysts like BINAP-Ru complexes for hydrogenation .
- Chromatographic resolution : Separating diastereomers via chiral HPLC columns .
X-ray analysis of intermediates (e.g., thione derivatives) can validate absolute configurations .
How should researchers address contradictions in pharmacological data, such as varying antagonist-analgesic potency across derivatives?
Discrepancies often stem from differences in stereochemistry or assay conditions. Systematic approaches include:
- Standardized assays : Re-evaluating derivatives under consistent protocols (e.g., µ-opioid receptor binding assays) .
- Computational docking : Modeling ligand-receptor interactions to identify critical binding motifs (e.g., hydrogen bonding with the 6-keto group) .
- Meta-analysis : Comparing data across studies while controlling for variables like solvent polarity and cell line specificity .
What computational methods are effective for predicting the reactivity or stability of this compound?
- Molecular dynamics (MD) simulations : Assess conformational flexibility and solvent interactions using software like GROMACS .
- Density functional theory (DFT) : Calculate transition-state energies for cyclization steps to identify rate-limiting barriers .
- ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives .
What mechanistic insights exist for the compound’s interaction with biological targets?
The 6-keto group and bicyclic structure enable hydrogen bonding with opioid receptors or monoamine transporters. For example, the nitrogen in the azabicyclo core may protonate under physiological pH, enhancing affinity for G-protein-coupled receptors (GPCRs) . Competitive binding assays and site-directed mutagenesis can map interaction sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
